molecular formula C15H16N2O2 B7457017 N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide

N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7457017
M. Wt: 256.30 g/mol
InChI Key: NSTFCMOAKSJNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. This molecule has been shown to have potential applications in cancer therapy, particularly in the treatment of solid tumors.

Mechanism of Action

N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide works by binding to the DNA template of RNA polymerase I, preventing the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide is its selectivity for cancer cells with elevated levels of RNA polymerase I transcription, which allows for targeted therapy. However, one limitation is that this compound has been shown to induce DNA damage, which can lead to toxicity in normal cells.

Future Directions

Future research on N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide could focus on optimizing its delivery to tumors, as well as investigating its potential use in combination with other cancer therapies. Additionally, studies could be conducted to further elucidate the mechanism of action of this compound and its effects on cancer cells.

Synthesis Methods

The synthesis of N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide involves several steps, including the reaction of 2-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with cyclopentylamine to yield the desired product. This synthesis method has been optimized to produce this compound in high yields and purity.

Scientific Research Applications

N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells that have increased levels of RNA polymerase I transcription, while sparing normal cells. This selectivity makes this compound a promising candidate for the treatment of solid tumors, which often have elevated levels of RNA polymerase I transcription.

properties

IUPAC Name

N-cyclopentyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-14(16-11-6-2-3-7-11)12-9-10-5-1-4-8-13(10)17-15(12)19/h1,4-5,8-9,11H,2-3,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTFCMOAKSJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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